CX-6258

Pim-2 kinase Isoform selectivity Hematological malignancies

CX-6258 is the premier pan-Pim inhibitor for experiments requiring complete Pim kinase blockade, with >14-fold higher Pim-2 potency than SGI-1776. It uniquely demonstrates oral efficacy in solid tumor models (51% TGI in PC3 xenograft) and synergistic cell killing with doxorubicin (CI50=0.4). Ideal for Pim-2-focused leukemia/lymphoma studies and preclinical solid tumor proof-of-concept.

Molecular Formula C26H24ClN3O3
Molecular Weight 461.9 g/mol
Cat. No. B10775472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX-6258
Molecular FormulaC26H24ClN3O3
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O
InChIInChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+
InChIKeyKGBPLKOPSFDBOX-CJLVFECKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CX-6258: Pan-Pim Kinase Inhibitor for Cancer Research


CX-6258 (also known as Pim-Kinase Inhibitor X) is a potent, ATP-competitive, reversible inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) [1]. It is a small-molecule oxindolo-furanyl compound with demonstrated oral bioavailability in preclinical models . Its primary utility in research is the interrogation of Pim kinase signaling, which regulates cell survival and proliferation, particularly in hematological malignancies and certain solid tumors [1].

Why CX-6258 Cannot Be Substituted by Other Pan-Pim Inhibitors


The family of pan-Pim kinase inhibitors is chemically diverse, and compounds within this class exhibit marked differences in isoform selectivity profiles, off-target kinase inhibition, and in vivo efficacy. Despite sharing a common primary target, the unique chemical structure of each inhibitor dictates its specific binding interactions, leading to significant variations in biochemical potency against Pim-2, functional synergy with chemotherapeutics, and oral anti-tumor activity [1]. Therefore, substituting one pan-Pim inhibitor for another without experimental validation introduces substantial variability, as exemplified by the divergent properties of CX-6258 compared to analogs like SGI-1776, AZD1208, PIM447, and TP-3654 .

CX-6258 Differentiated Performance Evidence Guide


CX-6258 vs. SGI-1776: Superior Biochemical Potency Against Pim-2 Isoform

CX-6258 demonstrates substantially greater biochemical potency against the Pim-2 isoform compared to the early-generation pan-Pim inhibitor SGI-1776. While both compounds exhibit similar nanomolar activity against Pim-1, CX-6258 maintains high potency against Pim-2, a critical oncogenic driver, whereas SGI-1776 shows a marked loss of activity against this isoform .

Pim-2 kinase Isoform selectivity Hematological malignancies

CX-6258 vs. SGI-1776: Documented Synergy with Standard-of-Care Chemotherapeutics

CX-6258 has been quantitatively shown to act synergistically with the chemotherapeutic agent doxorubicin in reducing cancer cell viability. This synergistic effect is measured by a combination index (CI) value well below 1.0, indicating strong synergy. In contrast, SGI-1776, while shown to modulate drug efflux pumps, has not been reported to produce a similar quantified synergy with doxorubicin .

Chemosensitization Combination therapy Doxorubicin

CX-6258 vs. AZD1208: Demonstrated In Vivo Efficacy in Solid Tumor Xenograft Model

CX-6258 has demonstrated robust, single-agent in vivo efficacy in a prostate cancer xenograft model (PC3), achieving significant tumor growth inhibition (TGI). In contrast, the pan-Pim inhibitor AZD1208 has shown limited single-agent activity in solid tumor models, including prostate cancer, with its primary efficacy being reported in hematological malignancy models [1].

Solid tumor Prostate cancer In vivo efficacy

CX-6258 vs. PIM447 & TP-3654: Comprehensive In Vitro Efficacy Across Diverse Cancer Cell Lines

CX-6258 has been characterized for its antiproliferative activity across a broad panel of human cancer cell lines derived from both hematological malignancies and solid tumors. Its reported IC50 range of 0.02-3.7 µM demonstrates potent and wide-ranging activity. This data contrasts with other pan-Pim inhibitors like PIM447 and TP-3654, which have been primarily profiled and shown efficacy in more limited subsets of cancer cell lines, such as multiple myeloma or bladder cancer, respectively .

Antiproliferative activity Solid tumors Leukemia

CX-6258: Optimal Scientific Application Scenarios


Investigating Pim-2-Driven Oncogenic Signaling

CX-6258 is a premier tool for experiments where complete inhibition of all three Pim kinase isoforms is required, with a specific emphasis on the Pim-2 isoform. Due to its >14-fold higher potency for Pim-2 compared to early-generation inhibitors like SGI-1776 [1], it is the preferred compound for dissecting Pim-2-specific contributions to cell survival, proliferation, and therapeutic resistance in leukemia and lymphoma models where Pim-2 plays a documented role.

Preclinical Evaluation of Pim Kinase Inhibition in Solid Tumors

For studies involving prostate cancer or other solid tumor types, CX-6258 offers a validated in vivo tool with proven oral efficacy. Its ability to induce 51% tumor growth inhibition in the PC3 prostate cancer xenograft model as a single agent [1] makes it a strong candidate for preclinical proof-of-concept studies in solid tumor oncology, an application where other pan-Pim inhibitors like AZD1208 have shown limited utility.

Developing Rational Combination Therapies with Doxorubicin

Researchers aiming to sensitize cancer cells to standard-of-care chemotherapy will find CX-6258 uniquely valuable due to its documented synergistic interaction with doxorubicin. The quantifiable synergy (CI50 = 0.4) [1] provides a solid, data-driven foundation for designing and interpreting combination treatment experiments, distinguishing it from other Pim inhibitors that may not exhibit this specific, potent synergistic effect.

Broad-Spectrum In Vitro Screening of Pim-Dependent Cancers

CX-6258 is an ideal compound for initial in vitro screening across a diverse panel of cancer cell lines. Its well-characterized antiproliferative activity across a wide IC50 range (0.02-3.7 µM) in both solid and hematological tumor-derived cells [1] ensures that its effects can be assessed in a variety of relevant disease models, facilitating the identification of Pim kinase-dependent cancer types and biomarkers of response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CX-6258

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.